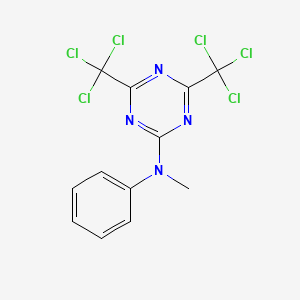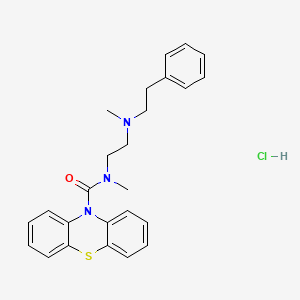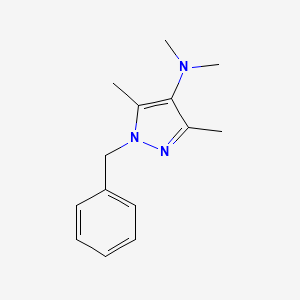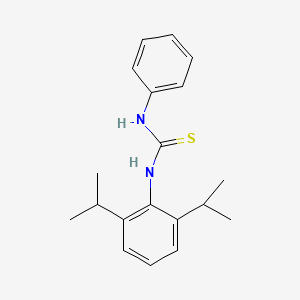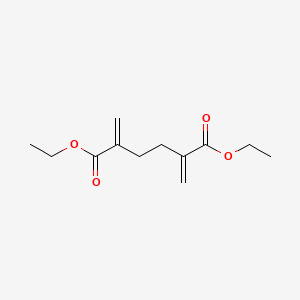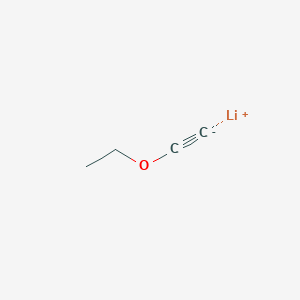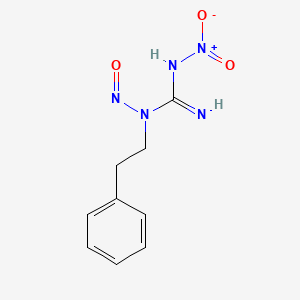
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylethyl group attached to a nitro-nitrosoguanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine typically involves the reaction of 2-phenylethylamine with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species, which then reacts with the amine to form the desired compound. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso and nitrate derivatives.
Reduction: Conversion to 1-(2-Phenylethyl)-3-amino-1-nitrosoguanidine.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a mutagen.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine involves its interaction with cellular components, leading to various biochemical effects. The nitro and nitroso groups are reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, potentially causing mutations or other cellular changes. The phenylethyl group may also interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Phenylethyl)-3-nitroguanidine
- 1-(2-Phenylethyl)-3-nitrosoguanidine
- 1-(2-Phenylethyl)-3-amino-1-nitrosoguanidine
Uniqueness
1-(2-Phenylethyl)-3-nitro-1-nitrosoguanidine is unique due to the presence of both nitro and nitroso groups, which confer distinct reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
35089-74-8 |
|---|---|
Formule moléculaire |
C9H11N5O3 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
3-nitro-1-nitroso-1-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C9H11N5O3/c10-9(11-14(16)17)13(12-15)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) |
Clé InChI |
YSJASZCPVADCOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(C(=N)N[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



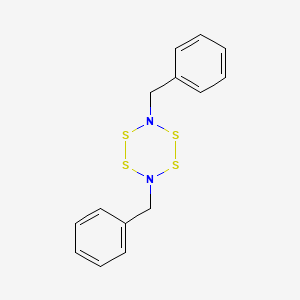
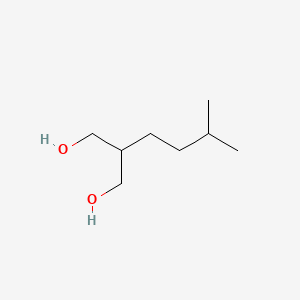
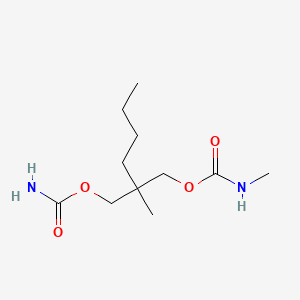
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
